molecular formula C7H6BClO3 B581234 (2-Chloro-4-formylphenyl)boronic acid CAS No. 1063712-34-4

(2-Chloro-4-formylphenyl)boronic acid

Cat. No. B581234
CAS RN: 1063712-34-4
M. Wt: 184.382
InChI Key: TYNMABPNFSBKDN-UHFFFAOYSA-N
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Description

“(2-Chloro-4-formylphenyl)boronic acid” is a type of boronic acid that has a molecular formula of C7H6BClO3 . It is also known by other names such as “(4-Chloro-2-formylphenyl)boronic acid” and "4-Chloro-2-formylphenylboronic acid" .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-formylphenyl)boronic acid” is 184.385 Da . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids also play a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Organic Synthesis

(2-Chloro-4-formylphenyl)boronic acid is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This reaction is a type of cross-coupling method that allows for the formation of carbon-carbon bonds via the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Sensing Applications

Boronic acids, including (2-Chloro-4-formylphenyl)boronic acid, are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-formylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, forming a new Pd–C bond . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by (2-Chloro-4-formylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of (2-Chloro-4-formylphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Chloro-4-formylphenyl)boronic acid is influenced by environmental factors such as pH and temperature . The compound is known to be stable and environmentally benign, suggesting that it may be resistant to degradation under a variety of environmental conditions . It is also known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability and efficacy.

Safety and Hazards

“(2-Chloro-4-formylphenyl)boronic acid” may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Boronic acids, including “(2-Chloro-4-formylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their chemical properties and biocompatibility have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future directions include their use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(2-chloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMABPNFSBKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681661
Record name (2-Chloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1063712-34-4
Record name (2-Chloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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